

X-ray diffraction data for 2-Piperazin-1-ylpropanamide crystal structure

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Compound of Interest

Compound Name: 2-Piperazin-1-ylpropanamide

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An In-Depth Technical Guide to the Crystallographic Analysis of **2-Piperazin-1-ylpropanamide** and a Comparative Study of Related Piperazine Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, determined through X-ray diffraction (XRD), governs a substance's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the experimental methodology for determining the crystal structure of **2-Piperazin-1-ylpropanamide**, a molecule of interest in medicinal chemistry, and presents a comparative analysis with structurally related piperazine derivatives.

The Significance of Crystal Structure in Drug Development

Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The conformation of the piperazine ring and the spatial orientation of its substituents can significantly influence how a molecule interacts with its biological target. Therefore, detailed structural elucidation via single-crystal X-ray

diffraction is a critical step in the drug design and development process. It provides invaluable insights into structure-activity relationships (SAR) and informs the optimization of lead compounds.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process. The following protocol outlines a typical workflow for the crystallographic analysis of a small organic molecule like **2-Piperazin-1-ylpropanamide** or its derivatives.

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study. The goal is to encourage slow, ordered growth of crystals suitable for diffraction, typically 0.1-0.3 mm in size.

Protocol:

- **Solvent Selection:** Begin by screening a range of solvents with varying polarities to determine the compound's solubility. For piperazine derivatives, common solvents for crystallization include ethanol, methanol, chloroform, and ethyl acetate, or mixtures thereof. [\[3\]](#)[\[4\]](#)
- **Slow Evaporation:** Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at room temperature. This is a widely used and effective technique for obtaining quality crystals.[\[3\]](#)
- **Vapor Diffusion:** In a sealed container, place a small vial containing the dissolved compound. In the larger container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.
- **Cooling:** If the compound has sufficient solubility at an elevated temperature, a saturated solution can be prepared and then slowly cooled to induce crystallization.

Causality Behind Experimental Choices: The rate of crystallization is inversely proportional to the quality of the crystals. Slow processes like slow evaporation and vapor diffusion allow molecules to arrange themselves into a well-ordered lattice, minimizing defects and leading to sharp diffraction patterns.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the X-ray diffraction data.

Protocol:

- **Crystal Mounting:** A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation at low temperatures.
- **Data Collection Temperature:** Data is typically collected at a low temperature, such as 100 K or -150 °C, to minimize thermal vibrations of the atoms, resulting in a more precise structure. [5]
- **Diffractometer Setup:** The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A monochromatic X-ray beam, commonly from a Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda = 1.5418 \text{ \AA}$) source, is directed at the crystal. [3][6]
- **Data Acquisition:** The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Causality Behind Experimental Choices: Using monochromatic radiation is essential to simplify the diffraction pattern. Low-temperature data collection enhances the quality of the diffraction data by reducing atomic motion, which sharpens the diffraction spots and allows for the collection of data to a higher resolution.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then processed to determine the crystal structure.

Protocol:

- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.
- **Space Group Determination:** The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. Piperazine derivatives frequently crystallize in monoclinic space groups such as $P2_1/c$ or $C2/c$.^{[3][6]}
- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and other parameters are refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are often placed in geometrically calculated positions.^[5]

Causality Behind Experimental Choices: The refinement process iteratively improves the structural model to minimize the difference between the experimental data and the model, leading to an accurate representation of the molecular structure. The final refined structure is validated using various crystallographic metrics.

Comparative Analysis of Piperazine Derivative Crystal Structures

While specific X-ray diffraction data for **2-Piperazin-1-ylpropanamide** is not publicly available, a comparative analysis of related piperazine derivatives provides valuable insights into the expected structural features. The following table summarizes the crystallographic data for several published piperazine derivatives.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine	C ₂₃ H ₂₃ N ₃ O ₄ S	Monoclinic	C2/c	13.1120 (9)	21.4990 (9)	16.655(1)	111.352 (2)	[6]
A 1-(2-furoyl)piperazine derivative	C ₁₅ H ₁₆ Cl ₃ N ₃ O ₄ S	Monoclinic	P2 ₁ /c	12.5503 (2)	11.2039 (2)	14.1007 (4)	90	[3]
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone	Not specified	Monoclinic	P2 ₁ /c	Not specified	Not specified	Not specified	Not specified	[7]
N,N-bis(2,4-difluorobenzoyl)piperazine	Not specified	Monoclinic	P2 ₁ /c	7.2687(3)	17.2658 (8)	6.9738(3)	115.393 (2)	[5]

3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate	C ₁₂ H ₁₈	Monoclinic	Not specified	13.5157 (6)	7.8454 (3)	12.2147 (5)	106.884 (5)	[8]
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Key Observations:

- **Conformation:** In the solid state, the piperazine ring typically adopts a chair conformation, which is its lowest energy conformation.[6][7]
- **Crystal Packing:** The arrangement of molecules in the crystal lattice is often dictated by intermolecular interactions such as hydrogen bonds (e.g., N-H...O, C-H...O) and van der Waals forces.[4][7]
- **Polymorphism:** It is important to note that a single compound can crystallize in different forms, known as polymorphs, which may exhibit different physical properties. A thorough crystallographic study should investigate the potential for polymorphism.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for troubleshooting and data interpretation.



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The determination of the crystal structure of **2-Piperazin-1-ylpropanamide** and its analogs is a powerful tool in drug discovery and development. A systematic approach to crystallization, data collection, and structure refinement, as outlined in this guide, is essential for obtaining accurate and reliable structural information. The comparative analysis of related piperazine derivatives highlights common structural motifs and packing interactions, providing a valuable framework for understanding the solid-state properties of this important class of compounds. This detailed structural knowledge is indispensable for the rational design of new and improved therapeutic agents.

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